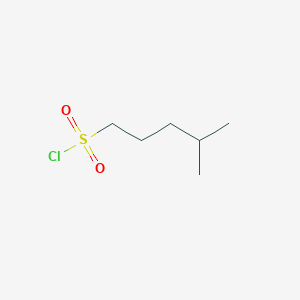

4-Methylpentane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methylpentane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H13ClO2S . It is used in various chemical reactions and has been mentioned in several scientific papers .

Molecular Structure Analysis

The molecular structure of 4-Methylpentane-1-sulfonyl chloride consists of 6 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C6H13ClO2S/c1-6(2)4-3-5-9(7,8)10/h6H,3-5H2,1-2H3 .Chemical Reactions Analysis

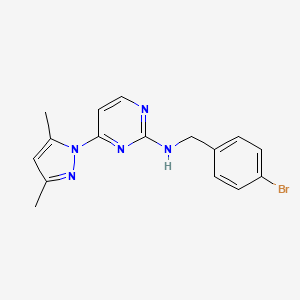

Sulfonyl chlorides, including 4-Methylpentane-1-sulfonyl chloride, are involved in various chemical reactions. One study discusses three reaction pathways for S-arylthioacetates: 1) formation of arylchloride, 2) formation of diaryldisulfide, and 3) formation of sulfonyl chloride .Physical And Chemical Properties Analysis

The molecular weight of 4-Methylpentane-1-sulfonyl chloride is 168.69 g/mol . Other physical and chemical properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can also be found .Aplicaciones Científicas De Investigación

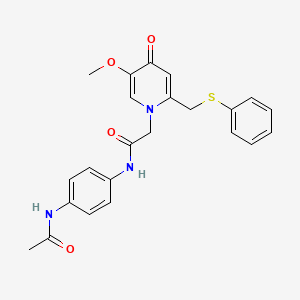

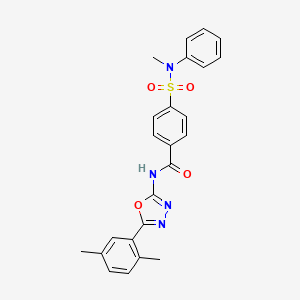

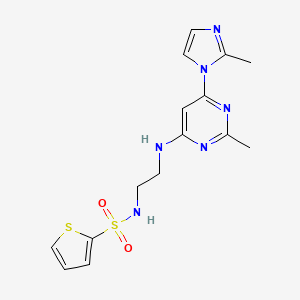

- Application : Researchers have designed a near-infrared fluorescent probe called FOD based on the ICT (Intramolecular Charge Transfer) mechanism. FOD selectively detects intracellular GSH levels in live cells. Upon binding to GSH, FOD undergoes a noticeable color change and fluorescence enhancement, making it a valuable tool for GSH imaging and quantification .

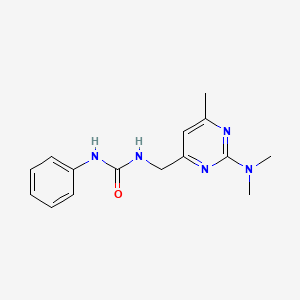

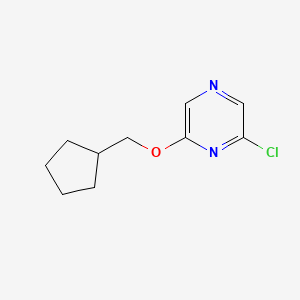

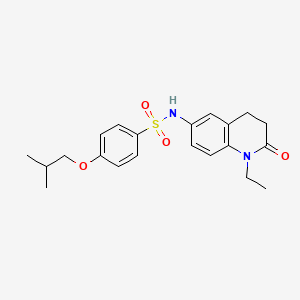

- Application : 4-Methylpentane-1-sulfonyl chloride can be used in the chromoselective synthesis of sulfonyl chlorides and sulfonamides. This method employs a K-PHI semiconductor catalyst, offering a novel approach to these valuable compounds .

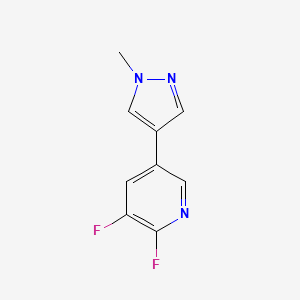

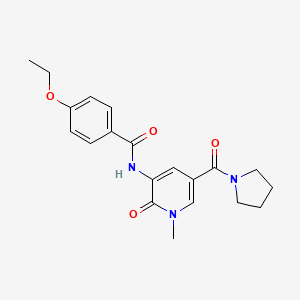

- Application : Researchers have developed a facile one-pot synthesis of sulfonyl fluorides using 4-methylbenzenesulfonate and a quaternary ammonium salt catalyst. This method provides a straightforward route to sulfonyl fluorides, which have applications in various chemical transformations .

Fluorescent Probes for Glutathione Detection

Synthesis of Sulfonyl Chlorides and Sulfonamides

One-Pot Synthesis of Sulfonyl Fluorides

Mecanismo De Acción

Target of Action

Sulfonyl chlorides, in general, are known to react with a variety of nucleophiles, including amines, alcohols, and aromatic compounds .

Mode of Action

4-Methylpentane-1-sulfonyl chloride likely undergoes a typical electrophilic aromatic substitution reaction . In this process, the compound forms a sigma-bond with the aromatic ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted aromatic ring .

Result of Action

The molecular and cellular effects of 4-Methylpentane-1-sulfonyl chloride’s action are likely dependent on the specific nucleophiles it encounters. For instance, if the compound reacts with amines or alcohols, it could form sulfonamides or sulfonate esters, respectively .

Action Environment

Environmental factors such as pH, temperature, and the presence of specific nucleophiles can influence the action, efficacy, and stability of 4-Methylpentane-1-sulfonyl chloride. For example, the compound’s reactivity might increase under acidic conditions, which could promote the formation of the electrophilic sulfonyl chloride group .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methylpentane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-6(2)4-3-5-10(7,8)9/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKNWLPGAZIHTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpentane-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2381282.png)

![N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2381286.png)

![4,4,8,8-Tetramethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2381291.png)

![2-({4-[(2-hydroxybenzyl)amino]phenyl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381294.png)

![5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2381295.png)